molecular formula C14H11FN2 B1331416 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 380873-23-4

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B1331416
CAS No.: 380873-23-4
M. Wt: 226.25 g/mol
InChI Key: UDBRHPCMIXCPEW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 7. The compound is synthesized via condensation reactions, often using acetonitrile-methanol mixtures for crystallization, yielding high-purity products (e.g., 77–85% yields for related derivatives) . Its molecular properties include a hydrogen bond acceptor count of 2 and a rotatable bond count of 1, which influence its pharmacokinetic behavior . The fluorophenyl moiety enhances metabolic stability compared to chlorinated analogs, as demonstrated in studies on GABA-A receptor modulators .

Properties

IUPAC Name

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBRHPCMIXCPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355548
Record name 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380873-23-4
Record name 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Coupling-Based Synthesis

One of the most common and efficient methods to prepare this compound derivatives involves the Suzuki–Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon–carbon bond between a halogenated imidazo[1,2-a]pyridine intermediate and a 4-fluorophenylboronic acid or ester.

  • Procedure Highlights:

    • Starting from a halogenated 8-methylimidazo[1,2-a]pyridine (e.g., 2-bromo or 2-iodo derivative).
    • Coupling with 4-fluorophenylboronic acid under mild conditions.
    • Use of bases such as potassium carbonate or cesium carbonate.
    • Solvents like dimethylformamide (DMF) or toluene.
    • Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2.
  • Advantages:

    • High functional group tolerance.
    • Mild reaction conditions.
    • Scalable for industrial production, often employing continuous flow reactors for consistency and yield optimization.
  • Research Data:

    • Yields typically range from moderate to excellent (60–90%).
    • Reaction times vary from several hours to overnight depending on catalyst loading and temperature.

Iodine-Promoted Condensation in Aqueous Media

An alternative green chemistry approach involves the iodine-catalyzed condensation of 2-aminopyridines with acetophenone derivatives bearing the 4-fluorophenyl group.

  • Methodology:

    • Reaction performed in aqueous micellar media or “on-water” conditions.
    • Mild heating (40 °C) or room temperature with ammonium chloride as an additive.
    • Iodine acts as a catalyst to promote cyclization forming the imidazo[1,2-a]pyridine ring.
  • Key Findings:

    • Good to excellent yields (70–95%) reported.
    • Environmentally friendly due to water as solvent and inexpensive catalyst.
    • Suitable for substrates with electron-withdrawing groups like fluorine.
    • Gram-scale synthesis demonstrated, indicating practical applicability.

Microwave-Assisted Solvent- and Catalyst-Free Synthesis

Microwave irradiation has been employed to accelerate the condensation of 2-aminopyridine with α-bromoketones bearing the 4-fluorophenyl substituent.

  • Reaction Conditions:

    • Neat reagents (no solvent or catalyst).
    • Microwave irradiation at 65 °C, 100 W power.
    • Reaction times as short as 15 minutes.
  • Outcomes:

    • High yields up to 90%.
    • Simple, rapid, and environmentally benign.
    • Tolerates various functional groups, including fluorine substituents.
  • Optimization Data:

Entry Solvent/Condition Time (min) Yield (%)
1 Toluene, thermal 8 51
2 Ethanol, thermal 8 58
3 Neat, thermal 60 80
4 Neat, microwave 15 90
5 CCl4, microwave 8 57
6 Water, microwave 8 77
7 THF, microwave 8 73

Table 1: Optimization of microwave-assisted synthesis conditions for imidazo[1,2-a]pyridines.

Detailed Reaction Mechanisms and Conditions

Suzuki–Miyaura Coupling Mechanism

  • Oxidative addition of the halogenated imidazo[1,2-a]pyridine to Pd(0).
  • Transmetalation with 4-fluorophenylboronic acid.
  • Reductive elimination to form the C–C bond.
  • Base facilitates boronic acid activation and halide removal.

Iodine-Catalyzed Cyclization

  • Iodine activates the carbonyl group of the acetophenone derivative.
  • Nucleophilic attack by 2-aminopyridine forms an imine intermediate.
  • Intramolecular cyclization and oxidation yield the imidazo[1,2-a]pyridine core.

Microwave-Assisted Condensation

  • α-Bromoketone reacts with 2-aminopyridine via nucleophilic substitution.
  • Intramolecular cyclization under microwave heating.
  • Rapid reaction due to efficient energy transfer and localized heating.

Industrial and Scale-Up Considerations

  • Suzuki–Miyaura coupling is favored for large-scale synthesis due to robustness and scalability.
  • Continuous flow reactors improve reproducibility and safety.
  • Microwave-assisted methods offer rapid synthesis but may require specialized equipment for scale-up.
  • Iodine-catalyzed aqueous methods align with green chemistry principles, reducing solvent waste and hazardous reagents.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Suzuki–Miyaura Coupling Halogenated imidazo[1,2-a]pyridine, 4-fluorophenylboronic acid, Pd catalyst, base DMF/toluene, mild heating 60–90 High selectivity, scalable Requires Pd catalyst, expensive
Iodine-Promoted Aqueous Condensation 2-Aminopyridine, 4-fluoroacetophenone, I2, NH4Cl Water, 25–80 °C, mild acidic 70–95 Green solvent, inexpensive catalyst Slower with water-insoluble substrates
Microwave-Assisted Solvent-Free 2-Aminopyridine, α-bromoketone (4-fluorophenyl) Neat, microwave, 65 °C, 15 min 80–90 Fast, catalyst-free, eco-friendly Scale-up challenges

Research Findings and Notes

  • The Suzuki–Miyaura method remains the gold standard for introducing the 4-fluorophenyl group due to its versatility and efficiency.
  • Iodine-catalyzed aqueous methods provide a sustainable alternative with comparable yields.
  • Microwave-assisted synthesis offers a rapid and clean approach, particularly useful in medicinal chemistry for quick analog generation.
  • Functional group tolerance is generally high across methods, allowing for further derivatization.
  • Purification typically involves extraction, washing, drying over anhydrous sodium sulfate, and column chromatography.

Chemical Reactions Analysis

Aza-Friedel–Crafts Alkylation

This three-component reaction enables C3-alkylation using aldehydes and cycloamines. Key findings include:

  • Catalyst : Yttrium triflate [Y(OTf)₃] (20 mol%)
  • Conditions : Toluene solvent, 110°C, 12 hours under air
  • Substrate Scope :
    • Electron-donating (methyl) or halogen (F, Cl, Br) groups on the fluorophenyl ring yield products at 75–92% efficiency .
    • Electron-withdrawing groups (CF₃, CN) reduce yields to 75–78% .

Example Reaction :2 4 Fluorophenyl 8 methylimidazo 1 2 a pyridine+p tolualdehyde+morpholineY OTf C3 alkylated product 90 yield \text{2 4 Fluorophenyl 8 methylimidazo 1 2 a pyridine}+\text{p tolualdehyde}+\text{morpholine}\xrightarrow{\text{Y OTf }}\text{C3 alkylated product 90 yield }

Suzuki–Miyaura Cross-Coupling

This palladium-catalyzed reaction forms biaryl derivatives:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂
  • Conditions : DMF solvent, 60°C, oxygen atmosphere .
  • Key Applications : Functionalization of the pyridine ring for drug discovery intermediates.

Typical Yield : 80–95% for aryl boronic acid partners .

Radical Reactions

Radical-based functionalization occurs via two pathways:

a) Transition Metal Catalysis

  • Catalysts : Cu(II) or Fe(III) salts
  • Reagents : DTBP (di-tert-butyl peroxide) or TBHP (tert-butyl hydroperoxide) .
  • Products : C3-aminated or -alkylated derivatives.

b) Metal-Free Oxidation

  • Reagents : I₂ or hypervalent iodine reagents
  • Conditions : Solvent-free, 80–100°C .
  • Yield : 65–85% for iodinated or cross-coupled products .

Copper-Catalyzed Annulation

This method constructs the imidazo[1,2-a]pyridine core from ynamides:

  • Catalyst : Cu(OTf)₂ (20 mol%)
  • Conditions : Dichloroethane, 80°C, O₂ atmosphere .
  • Scope : Compatible with electron-rich and electron-deficient ynamides (45–69% yields ) .

Mechanistic Insight :
Coordination of Cu(I) to the pyridyl nitrogen initiates cyclization, followed by oxidative aromatization .

Oxidation and Functionalization

The aldehyde group (when present in derivatives) undergoes selective oxidation:

  • Reagents : KMnO₄ or Jones reagent
  • Products : Carboxylic acids or ketones, depending on conditions .

Stability Note : The fluorophenyl group enhances stability under oxidative conditions compared to non-fluorinated analogs.

Mechanistic Considerations

  • Electronic Effects : The 4-fluorophenyl group directs electrophilic substitution to the para position, while the methyl group sterically hinders C8 reactivity .
  • Radical Stability : The imidazo[1,2-a]pyridine core stabilizes radical intermediates, facilitating metal-free transformations .

This compound’s versatility in coupling, alkylation, and oxidation reactions makes it a valuable scaffold in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more complex heterocyclic compounds, facilitating the development of new materials with enhanced properties.

Biology

  • Biological Activity : Derivatives of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine are studied for their potential antimicrobial and anticancer properties. The compound has shown promise in inhibiting key enzymes involved in inflammatory processes and cancer cell proliferation.
  • Enzyme Inhibition : Notably, it has been identified as a potent inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses. This inhibition can lead to decreased production of pro-inflammatory cytokines such as TNFα and IL-6, suggesting potential therapeutic applications in autoimmune diseases .

Medicine

  • Therapeutic Agent Development : Ongoing research aims to explore its potential as a therapeutic agent targeting specific enzymes and receptors involved in various diseases. The compound's derivatives may exhibit enhanced selectivity and potency against cancer cells .

Case Studies

  • Anti-inflammatory Activity : Research has demonstrated that similar compounds exhibit significant anti-inflammatory effects by inhibiting cytokine production in models of arthritis. This suggests therapeutic potential for treating inflammatory conditions .
  • Anticancer Properties : Studies on imidazo[1,2-a]pyridine derivatives have indicated their ability to inhibit cancer cell proliferation through modulation of signaling pathways associated with tumor growth . For instance, structural modifications have been shown to improve pharmacokinetic profiles while maintaining high potency against cytokine production in vivo.
  • Antifungal Drug Development : A recent study explored the development of antifungal therapies targeting Candida albicans. Compounds similar to this compound were evaluated for their binding affinity to yeast casein kinase, showing promising results for combating antifungal resistance .

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the imidazo[1,2-a]pyridine core provides structural stability. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent positions and functional groups:

Compound Name Substituents (Position) Melting Point (K) Key Activity/Property Reference
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine 4-Fluorophenyl (2), Methyl (8) N/A Metabolic stability, Autotaxin inhibition
2-(Adamantan-1-yl)-8-methylimidazo[1,2-a]pyridine (2b) Adamantyl (2), Methyl (8) 363–365 Anticholinesterase activity
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 4-Fluorophenyl (2), Methyl (6) N/A Antimicrobial activity (MIC: 12.5–25 µg/mL)
2-(4-Chlorophenyl)-6-chloroimidazo[1,2-a]pyridine (Alpidem analog) 4-Chlorophenyl (2), Cl (6) N/A Rapid metabolic degradation
GLPG1690 Ethyl, Piperazinyl, Fluorophenyl N/A Autotaxin inhibitor (IC₅₀: <10 nM)

Key Observations :

  • Positional Effects : The 8-methyl substitution in the target compound contrasts with 6-methyl derivatives (e.g., 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine), which exhibit moderate antimicrobial activity but lack the metabolic stability seen in the 8-methyl analog .
  • Fluorophenyl vs. Chlorophenyl : Fluorine substitution reduces metabolic degradation compared to chlorine, as shown in GABA-A receptor modulators (89% parent compound remaining vs. rapid degradation in chlorinated analogs) .
  • Adamantyl vs. Aryl Groups : Adamantyl-substituted derivatives (e.g., compound 2b) show anticholinesterase activity but higher melting points (~363–411 K), suggesting stronger crystal lattice interactions .
Commercial Availability
  • This compound is available from suppliers (e.g., Alichem, TRC) at ~$115–$507/g, reflecting its specialized applications .
  • In contrast, non-fluorinated analogs (e.g., 2-(3,4-dimethoxyphenyl)-8-methylimidazo[1,2-a]pyridine) are less commercially prevalent, underscoring the fluorophenyl group’s pharmacological demand .

Biological Activity

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H10FN3
  • Molecular Weight : 229.24 g/mol

1. Inhibition of Autotaxin

Recent studies have identified that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit potent inhibitory activity against autotaxin (ENPP2), an enzyme involved in the production of lysophosphatidic acid (LPA). This pathway is critical in various pathological conditions, including cancer and pulmonary fibrosis. The inhibition of autotaxin leads to a reduction in LPA levels, which can ameliorate disease progression in models of idiopathic pulmonary fibrosis (IPF) .

2. Anticancer Activity

The compound has shown promising results as a potential anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, particularly those with mutations in the FLT3 receptor, which is commonly associated with acute myeloid leukemia (AML). Compounds based on the imidazo[1,2-a]pyridine scaffold have demonstrated the ability to inhibit FLT3 mutations effectively, suggesting that they could be developed as targeted therapies for resistant forms of AML .

Case Study 1: Autotaxin Inhibition

In a study examining the effects of imidazo[1,2-a]pyridine derivatives on autotaxin activity, researchers synthesized several analogs and assessed their impact on LPA production. The lead compound demonstrated significant inhibition in vitro and reduced LPA levels in vivo in a mouse model of pulmonary fibrosis. This study underscores the potential therapeutic application of these compounds in treating fibrotic diseases .

Case Study 2: Anticancer Potential

Another pivotal study focused on the anticancer properties of imidazo[1,2-a]pyridine derivatives against FLT3-mutated AML cell lines. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. The mechanism was attributed to the compounds' ability to disrupt critical signaling pathways involved in cell survival .

Comparative Table of Biological Activities

Biological ActivityMechanismReference
Autotaxin InhibitionReduces LPA levels; impacts fibrotic pathways
Anticancer ActivityInhibits FLT3 mutations; induces apoptosis
Potential for CNS DisordersMimics properties of known neuroactive compounds

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridine?

The compound is typically synthesized via condensation reactions between substituted pyridines and α-halo ketones. For example, in one protocol, 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde was synthesized by reacting 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux . Yields and purity depend on solvent selection (e.g., acetonitrile/methanol mixtures improve crystallization) and reaction time optimization .

Q. What analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and aromatic proton coupling patterns. For instance, 3-(4-fluorophenyl)imidazo[1,2-a]pyridine exhibits distinct δ 7.15–8.25 ppm signals for aromatic protons, with coupling constants (e.g., J = 248.8 Hz for C-F) .
  • FT-IR : Identifies functional groups, such as C-F stretches near 1,220 cm⁻¹ .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ = 279 for analogs) and detects impurities .

Q. How are preliminary biological activities of this compound evaluated?

Initial screens often target acetylcholinesterase (AChE) inhibition or receptor binding. For imidazo[1,2-a]pyridine derivatives, assays like Ellman’s method (AChE activity) are used, with IC₅₀ values compared to standards like donepezil. Structural analogs with 4-fluorophenyl groups show enhanced activity due to electron-withdrawing effects .

Advanced Research Questions

Q. How can structural modifications optimize the compound’s pharmacokinetic properties?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 6-position increases metabolic stability. For example, 2-(4-iodophenyl)-6-trifluoromethyl-imidazo[1,2-a]pyridine exhibits improved bioavailability .
  • Prodrug Strategies : Esterification of carboxyl groups (e.g., methyl ester at position 8) enhances cell permeability, as seen in analogs with >80% oral bioavailability in rodent models .

Q. What computational tools are used to predict binding affinities of this compound derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like monoacylglycerol lipase (MAGL). For instance, docking studies revealed hydrogen bonding between the fluorophenyl group and MAGL’s Ser122 residue .
  • QSAR Models : Leverage ligand efficiency metrics (e.g., LE > 0.3) to prioritize low-molecular-weight analogs with high potency. A recent study achieved LE = 0.45 for a 2-(4-fluorophenyl)-7-phenylimidazo[1,2-a]pyridine derivative .

Q. How can contradictory data in biological assays be resolved?

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays). For example, discrepancies in AChE inhibition data (IC₅₀ = 2–10 µM) were attributed to variations in enzyme sources (human vs. electric eel) .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Methodological Considerations

Q. What crystallization strategies improve X-ray diffraction quality for this compound?

Slow evaporation from methanol/acetonitrile (1:1 v/v) yields single crystals suitable for SC-XRD. For example, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde crystallized in the monoclinic P2₁/c space group, enabling precise bond angle measurements (C-C-F = 118.5°) .

Q. How do solvent polarity and temperature affect reaction regioselectivity?

Polar aprotic solvents (e.g., DMF) favor cyclization at the 2-position of imidazo[1,2-a]pyridine, while nonpolar solvents (e.g., toluene) promote 3-substitution. A 10°C temperature increase reduced byproduct formation by 15% in a Pd-catalyzed coupling reaction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine

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